4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane

Catalog No.
S843466
CAS No.
1379610-55-5
M.F
C17H21BO2
M. Wt
268.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,...

CAS Number

1379610-55-5

Product Name

4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane

IUPAC Name

4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane

Molecular Formula

C17H21BO2

Molecular Weight

268.2 g/mol

InChI

InChI=1S/C17H21BO2/c1-16(2)17(3,4)20-18(19-16)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11H,12H2,1-4H3

InChI Key

IATJPDTWLZBVBU-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC3=CC=CC=C3C=C2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC3=CC=CC=C3C=C2

Palladium-Catalyzed Benzylic C-H Borylation:

Similar to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (commonly referred to as Pinacolborane), 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane might be applicable in Palladium-catalyzed benzylic C-H borylation reactions. Pinacolborane is known to react with alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate [1]. 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane could potentially undergo similar reactions due to the presence of the B-pin group.

Source

[1] Sigma-Aldrich - 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane ()

Wikipedia

4,4,5,5-Tetramethyl-2-[(naphthalen-2-yl)methyl]-1,3,2-dioxaborolane

Dates

Modify: 2023-08-16

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